Arachidyl propionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

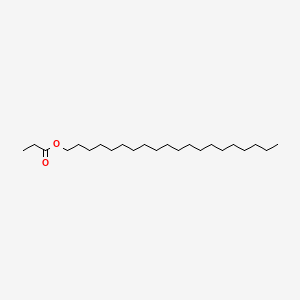

Structure

2D Structure

Properties

CAS No. |

65591-14-2 |

|---|---|

Molecular Formula |

C23H46O2 |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

icosyl propanoate |

InChI |

InChI=1S/C23H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-23(24)4-2/h3-22H2,1-2H3 |

InChI Key |

OPEHDFRKFVXKNP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CC |

Other CAS No. |

65591-14-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Icosyl Propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icosyl propanoate, a long-chain ester, holds potential in various scientific and industrial applications, including as a lipophilic prodrug moiety, a component in cosmetics, and a specialty chemical. This technical guide provides a comprehensive overview of the synthesis and characterization of icosyl propanoate. Detailed experimental protocols for its preparation via Fischer esterification are presented, alongside a thorough description of the analytical techniques used for its structural elucidation and purity assessment. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

Icosyl propanoate, also known as eicosyl propanoate, is the ester formed from icosanol (a 20-carbon fatty alcohol) and propanoic acid. Its long alkyl chain imparts significant lipophilicity, a property that can be exploited in drug delivery systems to enhance the bioavailability of polar drugs. As a type of wax ester, it shares properties with naturally occurring compounds found in various plants and animals, suggesting its potential as a biodegradable and biocompatible material. This guide outlines a robust methodology for the synthesis of icosyl propanoate and the analytical procedures for its comprehensive characterization.

Synthesis of Icosyl Propanoate

The synthesis of icosyl propanoate is effectively achieved through the Fischer esterification of icosanol with propanoic acid, using a strong acid catalyst. This reversible reaction is driven to completion by removing the water byproduct, often through azeotropic distillation.

Reaction Pathway

The overall reaction for the synthesis of icosyl propanoate is as follows:

Unveiling the Solvent Compatibility of Arachidyl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arachidyl propionate, the ester of arachidyl alcohol and propionic acid, is a waxy solid at room temperature with significant applications in the cosmetic and pharmaceutical industries as an emollient and skin conditioning agent.[1] Its formulation into various products is critically dependent on its solubility characteristics in a range of organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and extrapolated quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a long-chain ester like this compound is governed by its molecular structure—a long, nonpolar alkyl chain (C20) and a more polar ester group. This dual nature dictates its affinity for different types of organic solvents. Generally, this compound exhibits good solubility in nonpolar and moderately polar organic solvents, a characteristic typical of many fatty acid esters.[2] Its large hydrocarbon tail makes it highly lipophilic, leading to very limited solubility in water.[2]

Quantitative Solubility Data

Direct, quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on similar long-chain esters, a qualitative and estimated solubility profile can be constructed. The following table summarizes the expected solubility of this compound.

| Solvent | Chemical Class | Expected Solubility | Reference / Rationale |

| Mineral Oil | Hydrocarbon | Soluble | [2][3] |

| Toluene | Aromatic Hydrocarbon | Soluble | [2] |

| Diethyl Ether | Ether | Soluble | [2] |

| Ethanol | Alcohol | Soluble | [2] |

| Isopropanol | Alcohol | Likely Soluble | Structurally similar to ethanol. |

| Acetone | Ketone | Moderately Soluble | General solvent for many organic compounds. |

| Chloroform | Halogenated Hydrocarbon | Likely Soluble | Often used for dissolving waxy substances.[4] |

| Hexane | Alkane | Likely Soluble | Nonpolar solvent, should dissolve the long alkyl chain. |

| Methanol | Alcohol | Moderately to Sparingly Soluble | Shorter chain alcohol, less effective at solvating the long alkyl chain compared to ethanol. |

| Water | Protic | Insoluble | Highly polar nature of water is incompatible with the long nonpolar alkyl chain of this compound.[2][3] |

Note: "Soluble" indicates that a significant amount of this compound is expected to dissolve at room temperature. "Moderately Soluble" suggests that solubility may be limited, and "Sparingly Soluble" indicates very low solubility. These are estimations based on chemical principles and data from related compounds.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using a gravimetric method. This method is straightforward and widely applicable for non-volatile solutes.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed in the temperature-controlled bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed vial. The filter should also be at the experimental temperature if possible.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-70 °C). A vacuum oven is recommended for more efficient and gentle drying.

-

Once all the solvent has evaporated, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dried this compound on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Solubility can be expressed in various units, such as g/100 mL or mg/mL, by dividing the mass of the dissolved this compound by the volume of the solvent aliquot taken.

-

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Applications in Drug Development

The solubility of this compound is a critical parameter in its use in topical and transdermal drug delivery systems. Its ability to dissolve certain active pharmaceutical ingredients (APIs) can enhance their permeation through the skin. Furthermore, as a lipid-based excipient, it can be a component in the formulation of lipid nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are designed to improve the bioavailability and stability of encapsulated drugs. A thorough understanding of its solubility in various co-solvents and oils is therefore essential for the rational design of effective drug delivery vehicles.

References

Arachidyl Propionate: A Technical Guide to Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl propionate, the ester of arachidyl alcohol and propionic acid, is utilized in the cosmetics industry as a skin-conditioning agent and emollient. This technical guide provides a comprehensive overview of the available safety and toxicological data for this compound. The information herein is compiled from peer-reviewed literature and regulatory assessments, with a focus on quantitative data, detailed experimental methodologies, and visual representations of testing protocols. The data indicates that this compound is practically non-toxic orally and dermally, is not a skin or eye irritant, and does not induce skin sensitization. However, a notable data gap exists in the public domain regarding its genotoxic potential.

Chemical and Physical Properties

This compound is a soft, amber-colored, waxy solid with a slight characteristic odor. It is insoluble in water and soluble in mineral oil.[1]

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data available for this compound.

Table 1: Acute and Subchronic Toxicity

| Test Type | Species | Route | Doses Tested | Results | Reference |

| Acute Oral Toxicity | Wistar Rats (male) | Oral intubation | 10.4, 12.8, 16.0, 20.0 g/kg | LD50 > 20 g/kg. Mild diarrhea at the three highest doses. No deaths. Classified as practically non-toxic. | [1] |

| Acute Dermal Toxicity | New Zealand White Rabbits | Dermal | 2.0 g/kg | No signs of toxicity, no deaths. Average weight gain of 0.4 kg over 14 days. | [1] |

| Subchronic Oral Toxicity | Sprague-Dawley Rats | Gavage | 0.5, 1.25, or 2.5 g/kg/day (in corn oil) for 13 weeks (5 days/week) | No systemic toxicity attributed to this compound. Foamy macrophages in the lungs of high-dose and control groups were attributed to the corn oil vehicle. | [1] |

Table 2: Irritation Data

| Test Type | Species | Methodology | Concentration | Results | Reference |

| Primary Dermal Irritation | New Zealand White Rabbits | Occlusive patch, abraded and intact skin, 24h exposure | Undiluted | Primary Irritation Index (PII) = 1.38 (Not a primary irritant) | [1] |

| Primary Dermal Irritation | Rabbits | Occlusive patch, abraded and intact skin | Undiluted | PII = 0.13 (Non-irritant) | [1] |

| Primary Dermal Irritation | Rabbits | Not specified | 10% aqueous emulsion | PII = 0.0 (Non-irritant) | [1] |

| Ocular Irritation | New Zealand White Rabbits | 0.1 ml instilled into the conjunctival sac | Warmed, undiluted | Ocular Irritation Index (OII): 3.83 at 1h, 1.50 at 24h, 0.00 at 48h. Classified as non-irritating. | [1] |

| Ocular Irritation | Rabbits | Not specified | Lipstick containing 7.0% this compound | No reactions observed at 1 and 2 days post-instillation. Classified as non-irritating. | [1] |

Table 3: Skin Sensitization Data

| Test Type | Species | Methodology | Concentration | Results | Reference |

| Skin Sensitization | Guinea Pigs | Intradermal injections | Not specified | Not a skin sensitizer. No reactions during induction or challenge phases. | [1] |

| Human Repeat Insult Patch Test (HRIPT) | Humans (85 subjects) | Occlusive patch | Lipstick containing 7.0% this compound | Not a sensitizer. No reactions during induction or challenge phases. | [1] |

| Human Repeat Insult Patch Test (HRIPT) | Humans (207 subjects) | Modified Draize-Shelanski-Jordan repeat insult patch test (occlusive) | Lip makeup containing 10% this compound | Not a sensitizer. No reactions observed. | [1] |

Experimental Protocols

The following sections detail the methodologies for the key toxicological studies cited. These descriptions are based on the available literature and standardized OECD guidelines.

Acute Oral Toxicity

-

Guideline: Based on practices similar to OECD Guideline 401.

-

Test System: Male Wistar rats.

-

Procedure: The test substance, this compound, was administered by oral intubation at doses of 10.4, 12.8, 16.0, and 20.0 g/kg. The animals were observed for signs of toxicity and mortality.[1]

Dermal Irritation (Rabbit)

-

Guideline: The described method aligns with the principles of the Draize skin irritation test and OECD Guideline 404.

-

Test System: New Zealand White rabbits.

-

Procedure:

-

The backs of the rabbits were shaved. On one side of the spinal column, the skin was abraded, while the other side remained intact.

-

0.5 g of undiluted this compound was applied to gauze squares.

-

The patches were applied to both the abraded and intact skin and held in place with an occlusive dressing for 24 hours.

-

After 24 hours, the patches were removed.

-

The skin was observed for signs of erythema (redness) and edema (swelling) at 24 and 48 hours after patch removal.

-

The reactions were scored, and a Primary Irritation Index (PII) was calculated.[1]

-

References

Spectroscopic Analysis of Icosyl Propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of icosyl propanoate (C₂₃H₄₆O₂).

Table 1: Predicted ¹H NMR Spectroscopic Data for Icosyl Propanoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 2H | -O-CH₂ -(CH₂)₁₈-CH₃ |

| ~2.29 | Quartet | 2H | CH₃-CH₂ -COO- |

| ~1.62 | Quintet | 2H | -O-CH₂-CH₂ -(CH₂)₁₇-CH₃ |

| ~1.25 | Broad Singlet | 34H | -O-(CH₂)₂-(CH₂ )₁₇-CH₃ |

| ~1.15 | Triplet | 3H | CH₃ -CH₂-COO- |

| ~0.88 | Triplet | 3H | -O-(CH₂)₁₉-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Icosyl Propanoate

| Chemical Shift (δ) ppm | Assignment |

| ~174.5 | C =O |

| ~64.4 | -O-CH₂ - |

| ~31.9 | -(CH₂ )n- (internal methylene carbons) |

| ~29.7 - 29.1 | -(CH₂ )n- (internal methylene carbons) |

| ~28.7 | -O-CH₂-CH₂ - |

| ~27.5 | CH₃ -CH₂-COO- |

| ~25.9 | -O-(CH₂)₂-CH₂ - |

| ~22.7 | -O-(CH₂)₁₈-CH₂ -CH₃ |

| ~14.1 | -O-(CH₂)₁₉-CH₃ |

| ~9.2 | CH₃ -CH₂-COO- |

Table 3: Predicted Infrared (IR) Spectroscopic Data for Icosyl Propanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong, Sharp | C-H stretch (asymmetric, CH₂) |

| ~2850 | Strong, Sharp | C-H stretch (symmetric, CH₂) |

| ~1740 | Strong, Sharp | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1170 | Strong | C-O stretch (ester) |

| ~720 | Weak | C-H rock (-(CH₂)n-, n ≥ 4) |

Table 4: Predicted Mass Spectrometry (MS) Data for Icosyl Propanoate

| m/z | Interpretation |

| 370.3 | [M]⁺ (Molecular Ion) |

| 341.3 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 281.3 | [C₂₀H₄₁]⁺ (Icosyl cation) |

| 74.1 | [CH₃CH₂COOH]⁺ (Propanoic acid radical cation - McLafferty rearrangement) |

| 57.0 | [C₂H₅CO]⁺ (Propanoyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H and ¹³C NMR Sample Preparation:

-

Weigh approximately 5-10 mg of icosyl propanoate for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2.1.2 ¹H NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

2.1.3 ¹³C NMR Data Acquisition:

-

Follow the same initial steps as for ¹H NMR for sample insertion, locking, and shimming.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker spectrometer).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the FID as described for ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Neat Liquid):

-

Place a drop of liquid icosyl propanoate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Mount the salt plates in the sample holder of the IR spectrometer.

2.2.2 Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the prepared salt plates into the spectrometer's beam path.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1 Sample Preparation and Introduction (Electron Ionization - EI):

-

Dissolve a small amount of icosyl propanoate in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, ensure an appropriate GC column and temperature program are used to elute the compound.

2.3.2 Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and enters the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like icosyl propanoate.

Caption: General workflow for the spectroscopic analysis of icosyl propanoate.

An In-depth Technical Guide to the Thermal Properties and Stability of Arachidyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and stability of arachidyl propionate, a widely used emollient in the cosmetic and pharmaceutical industries. Understanding these characteristics is crucial for formulation development, manufacturing, and ensuring product quality and shelf-life.

Introduction to this compound

This compound (CAS No. 65591-14-2) is the ester of arachidyl alcohol (a C20 fatty alcohol) and propionic acid.[1][2] It functions as a skin-conditioning agent and emollient, providing lubricity, gloss, and film-forming properties to topical formulations.[3] Its waxy nature makes its thermal behavior a critical parameter for formulation scientists.

Thermal Properties

The thermal properties of this compound, particularly its melting and decomposition behavior, are key to its application in various formulations.

Melting Point

There is a notable variance in the reported melting point of this compound, largely dependent on whether the material is a purified compound or a commercial preparation. Commercial grades, such as Waxenol® 801, are often mixtures of esters of C18-C22 fatty alcohols, with the C20 ester being the primary component.

| Property | Value (°C) | Source | Notes |

| Melting Range | 36 - 38 °C | Final Report on the Safety Assessment of this compound | For a commercial product (Waxenol® 801). |

| Melting Range | 37 - 43 °C | Alzo International Inc. Product Information | For a commercial product (Waxenol® 801). |

| Melting Point | 40.8 °C (estimate) | ChemicalBook | Estimated value. |

| Melting Point | 117.68 °C (Mean or Weighted MP estimate) | The Good Scents Company Information Listings (EPI SuiteTM) | Theoretical calculation for the pure compound. This significant difference highlights the impact of impurities and isomeric distribution in commercial grades. |

Decomposition Temperature

Safety data sheets for products containing this compound often state that there is no data available for the decomposition temperature, but that the product is stable under normal conditions of use.[8] Hazardous decomposition products upon heating or fire may include toxic gases.

Thermal Stability Profile

This compound is considered chemically stable under normal storage conditions. However, its stability can be compromised by high temperatures and extreme pH conditions.

-

Thermal Stress: As a long-chain saturated fatty acid ester, this compound is expected to exhibit good thermal stability. Saturated fatty acids are more resistant to thermal degradation than their unsaturated counterparts.[5][6][7]

-

Oxidative Stability: The absence of double bonds in the arachidyl and propionyl moieties contributes to a higher oxidative stability compared to unsaturated esters.

-

Hydrolytic Stability: Like all esters, this compound is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield arachidyl alcohol and propionic acid.

Experimental Protocols for Thermal Analysis

Standardized methods are employed to evaluate the thermal properties and stability of cosmetic ingredients like this compound.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9][10][11] It is commonly used to determine the melting point and phase transition behavior of materials.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 3-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). A nitrogen atmosphere is typically used to prevent oxidative degradation.

-

Thermal Program: A common thermal program involves an initial equilibration at a sub-ambient temperature (e.g., 0°C), followed by a controlled heating ramp (e.g., 5-10°C/min) to a temperature well above the expected melting point (e.g., 100°C). A cooling cycle and a second heating cycle may also be performed to assess the material's crystallization behavior and thermal history.

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the melting endotherm or the peak temperature of the endotherm. The enthalpy of fusion (ΔH), which is the energy required to melt the sample, can also be calculated from the peak area.

Thermogravimetric Analysis (TGA) for Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.[4][12][13]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature. The analysis is typically run under an inert nitrogen atmosphere to study thermal decomposition, or under an air or oxygen atmosphere to study oxidative decomposition.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10-20°C/min).

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The temperatures at which specific percentages of mass loss occur (e.g., 5%, 50%) and the final residue mass are also important parameters.

Accelerated Stability Testing (Isothermal Stability)

Accelerated stability testing is used to predict the long-term stability of a product by subjecting it to elevated temperatures.[14][15][16][17][18]

Methodology:

-

Sample Storage: Samples of this compound or formulations containing it are stored in controlled environment chambers at elevated temperatures (e.g., 40°C, 45°C, 50°C) and often at controlled humidity (e.g., 75% RH).[18] A control sample is stored at room temperature (20-25°C).

-

Time Points: Samples are pulled at specified time intervals (e.g., 1, 2, 3 months).

-

Analysis: At each time point, the samples are analyzed for changes in physical and chemical properties. This can include visual appearance (color, clarity), odor, pH, viscosity, and chemical integrity (e.g., using chromatography to detect degradation products).

-

Shelf-Life Estimation: The data from accelerated studies are used to predict the shelf-life at normal storage conditions. A common rule of thumb is that three months at 45°C is equivalent to approximately two years of stability at room temperature.[16]

Visualization of Experimental Workflows

Experimental Workflow for Thermal Property Assessment

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of this compound.

Conclusion

This compound is a thermally stable emollient under normal conditions of use and storage. Its melting behavior is a key characteristic that is influenced by the purity of the material. While specific high-temperature decomposition data is limited, its saturated, long-chain ester structure suggests good resistance to thermal and oxidative degradation. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of the thermal properties and stability of this compound, which is essential for its effective use in the development of robust and high-quality cosmetic and pharmaceutical products.

References

- 1. ewg.org [ewg.org]

- 2. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. publications.aston.ac.uk [publications.aston.ac.uk]

- 5. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ucm.es [ucm.es]

- 10. researchgate.net [researchgate.net]

- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. certifiedcosmetics.com [certifiedcosmetics.com]

- 15. oxfordbiosciences.com [oxfordbiosciences.com]

- 16. makingcosmetics.com [makingcosmetics.com]

- 17. cheops-tsar.de [cheops-tsar.de]

- 18. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]

Methodological & Application

Application Notes and Protocols: Arachidyl Propionate in Topical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl propionate, the ester of arachidyl alcohol and propionic acid, is a well-established ingredient in the cosmetic and personal care industry, valued for its emollient, lubricating, and film-forming properties.[1][2][3] This waxy, amber-colored solid melts at body temperature, imparting a smooth, non-greasy feel to topical formulations.[1][4] While its primary role has been in aesthetics and skin conditioning, its chemical structure as a long-chain fatty acid ester suggests a potential application as a penetration enhancer in topical and transdermal drug delivery systems. This document provides a comprehensive overview of its properties, potential mechanisms of action as a penetration enhancer, and detailed protocols for its incorporation and evaluation in topical formulations.

This compound is considered safe for use in cosmetic products and has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is non-irritating, non-sensitizing, and not phototoxic.[1][5] Its hydrophobic nature and solubility in organic solvents make it a suitable candidate for inclusion in various topical formulations, including creams, lotions, and ointments.[4]

Physicochemical and Safety Data

A summary of the key physicochemical and toxicological properties of this compound is presented below. This data is essential for formulation development and safety assessment.

| Property | Value | Reference |

| Chemical Name | Icosanyl propionate | [3] |

| CAS Number | 65591-14-2 | [3] |

| Molecular Formula | C23H46O2 | [6] |

| Molecular Weight | 354.6 g/mol | [6] |

| Appearance | Amber-colored semisolid wax | [1][4] |

| Melting Point | 40.8°C (estimate) | [7] |

| Boiling Point | 387.8°C (rough estimate) | [7] |

| Water Solubility | 1.142 x 10⁻⁵ mg/L at 25°C (predicted) | [4] |

| logP (o/w) | 10.466 (estimate) | [8] |

| Primary Functions | Emollient, Skin Conditioning, Lubricant | [1][2][9] |

| Safety Parameter | Result | Reference |

| Primary Dermal Irritation (rabbit) | Non-irritant | [1] |

| Skin Sensitization (guinea pig) | Non-sensitizer | [1] |

| Phototoxicity | Non-phototoxic | [1] |

| Photoallergenicity | Non-photoallergen | [1] |

| Acute Oral Toxicity (LD50, rat) | > 10,000 mg/kg | [10] |

| Acute Dermal Toxicity (LD50, rabbit) | > 16,800 mg/kg | [10] |

Potential as a Skin Penetration Enhancer

While direct studies on this compound as a drug penetration enhancer are limited, its chemical nature as a long-chain fatty acid ester suggests a plausible mechanism of action. Fatty acid esters are known to enhance skin permeation by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing the diffusion of drug molecules through the skin barrier.[11][12]

Proposed Mechanism of Action

The proposed mechanism by which this compound may enhance topical drug delivery is through the fluidization of the stratum corneum lipids. Its long alkyl chain can intercalate into the lipid bilayers, disrupting the tight packing and increasing the fluidity of the intercellular lipid matrix. This creates more permeable pathways for drug molecules to traverse the primary barrier of the skin.

Experimental Protocols

To evaluate the potential of this compound as a penetration enhancer, the following experimental protocols are proposed.

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream Formulation

This protocol describes the preparation of a basic O/W cream containing a model drug and this compound.

Materials:

-

Oil Phase:

-

This compound (e.g., 5% w/w)

-

Cetyl Alcohol (e.g., 10% w/w)

-

Stearic Acid (e.g., 2% w/w)

-

Model Drug (lipophilic, e.g., Ibuprofen, 1% w/w)

-

-

Aqueous Phase:

-

Purified Water (q.s. to 100%)

-

Glycerin (e.g., 5% w/w)

-

Triethanolamine (to neutralize stearic acid, e.g., 0.5% w/w)

-

-

Preservative: (e.g., Phenoxyethanol, 0.5% w/w)

Procedure:

-

Oil Phase Preparation: In a suitable vessel, combine this compound, cetyl alcohol, stearic acid, and the model drug. Heat to 70-75°C with continuous stirring until all components are melted and uniformly mixed.

-

Aqueous Phase Preparation: In a separate vessel, combine purified water, glycerin, and triethanolamine. Heat to 70-75°C with stirring until a clear solution is obtained.

-

Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000 rpm) for 5-10 minutes to form a uniform emulsion.

-

Cooling: Reduce the mixing speed and allow the emulsion to cool.

-

Preservative Addition: When the temperature of the emulsion is below 40°C, add the preservative and mix until uniformly dispersed.

-

Final Mixing: Continue gentle stirring until the cream reaches room temperature.

-

Control Formulation: Prepare a control formulation following the same procedure but without this compound, adjusting the quantity of cetyl alcohol or another oil phase component to maintain the same oil phase percentage.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the permeation of the model drug from the prepared formulations through a skin membrane.

Materials and Equipment:

-

Franz Diffusion Cells

-

Human or animal skin membrane (e.g., porcine ear skin)[1]

-

Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a suitable solubilizer for a lipophilic drug)

-

Water bath with circulator

-

Magnetic stirrers

-

Syringes and needles for sampling

-

High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

-

Skin Membrane Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. Cut the skin to a size suitable for the Franz diffusion cells.

-

Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32 ± 1°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

-

Equilibration: Allow the assembled cells to equilibrate in a water bath maintained at 32 ± 1°C for at least 30 minutes.

-

Formulation Application: Accurately weigh and apply a finite dose (e.g., 10 mg/cm²) of the test or control formulation onto the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium from the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

-

Sample Analysis: Analyze the collected samples for drug concentration using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve. The permeability coefficient (Kp) and enhancement ratio (ER) can also be calculated.

Conclusion

This compound is a safe and versatile excipient with a strong potential for use in topical drug delivery systems, not only for its desirable sensory properties but also as a penetration enhancer. Its lipophilic nature and long alkyl chain are characteristic of molecules known to interact with and disrupt the stratum corneum lipid barrier, thereby facilitating drug permeation. The provided protocols offer a framework for the formulation and evaluation of this compound in topical preparations. Further research is warranted to quantify its enhancement effects on various drug molecules and to fully elucidate its mechanism of action.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound (with Product List) [incidecoder.com]

- 4. Buy this compound | 65591-14-2 [smolecule.com]

- 5. ewg.org [ewg.org]

- 6. This compound | C23H46O2 | CID 94615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 65591-14-2 | CAS DataBase [chemicalbook.com]

- 8. This compound, 65591-14-2 [thegoodscentscompany.com]

- 9. specialchem.com [specialchem.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Icosyl Propanoate as a Putative Skin Penetration Enhancer

Disclaimer: No direct scientific studies on "icosyl propanoate" as a skin penetration enhancer were found in a comprehensive literature search. The following application notes and protocols are based on the well-documented properties of structurally similar long-chain fatty acid esters and fatty alcohols, which are known to enhance the percutaneous absorption of various active pharmaceutical ingredients (APIs). The provided data and protocols are representative and should be adapted and validated for any specific application.

Introduction

Icosyl propanoate is a long-chain fatty acid ester, a class of molecules that has demonstrated significant potential in enhancing the penetration of therapeutic agents through the stratum corneum, the primary barrier of the skin.[1][2] These enhancers are believed to function by transiently and reversibly disrupting the highly organized lipid structure of the stratum corneum, thereby increasing the diffusion of drug molecules into the deeper layers of the skin and systemic circulation.[1][2] This document provides an overview of the potential application of icosyl propanoate as a skin penetration enhancer, including its proposed mechanism of action, hypothetical efficacy data, and detailed experimental protocols for its evaluation.

Proposed Mechanism of Action

Long-chain fatty acid esters, such as icosyl propanoate, are thought to enhance skin penetration primarily through their interaction with the intercellular lipids of the stratum corneum. The proposed mechanisms include:

-

Disruption of Lipid Bilayer Organization: The long alkyl chain of icosyl propanoate can intercalate into the lipid bilayers of the stratum corneum, disrupting the tight packing of ceramides, cholesterol, and free fatty acids. This leads to an increase in the fluidity of the lipid matrix, creating more permeable pathways for drug molecules.

-

Increased Drug Partitioning: By altering the lipophilic nature of the stratum corneum, icosyl propanoate may increase the partitioning of a lipophilic drug from its vehicle into the skin.

-

Creation of Solvated Complexes: It is also hypothesized that some enhancers can form complexes with drug molecules, facilitating their transport across the lipid barrier.[1][2]

Caption: Proposed mechanism of icosyl propanoate as a skin penetration enhancer.

Hypothetical Efficacy Data

The following tables summarize hypothetical quantitative data for the skin penetration enhancement of different model drugs by icosyl propanoate, based on typical results observed with other long-chain fatty acid esters.

Table 1: In Vitro Skin Permeation Parameters for Model Drugs with 5% Icosyl Propanoate

| Model Drug | Molecular Weight ( g/mol ) | LogP | Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) | Lag Time (h) |

| Ibuprofen | 206.29 | 3.97 | Control (Propylene Glycol) | 2.5 ± 0.4 | 1.0 | 3.5 ± 0.5 |

| 5% Icosyl Propanoate in PG | 12.8 ± 1.1 | 5.1 | 2.1 ± 0.3 | |||

| Ketoprofen | 254.28 | 3.12 | Control (Propylene Glycol) | 1.8 ± 0.3 | 1.0 | 4.2 ± 0.6 |

| 5% Icosyl Propanoate in PG | 10.2 ± 0.9 | 5.7 | 2.5 ± 0.4 | |||

| Estradiol | 272.38 | 4.01 | Control (Ethanol:Water 60:40) | 0.5 ± 0.1 | 1.0 | 6.1 ± 0.8 |

| 5% Icosyl Propanoate in EtOH:H₂O | 3.2 ± 0.5 | 6.4 | 3.8 ± 0.5 | |||

| Caffeine | 194.19 | -0.07 | Control (Phosphate Buffered Saline) | 0.2 ± 0.05 | 1.0 | 2.0 ± 0.3 |

| 5% Icosyl Propanoate in PBS | 0.5 ± 0.1 | 2.5 | 1.5 ± 0.2 |

Enhancement Ratio (ER) = Jss with enhancer / Jss of control.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of a putative skin penetration enhancer like icosyl propanoate.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is designed to quantify the rate of permeation of a drug across an excised skin membrane.

Materials:

-

Franz diffusion cells

-

Excised human or porcine skin

-

Test drug

-

Icosyl propanoate

-

Vehicle (e.g., propylene glycol, ethanol)

-

Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

-

High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

-

Prepare donor formulations: a control formulation (drug in vehicle) and a test formulation (drug and icosyl propanoate in vehicle).

-

Excise full-thickness skin and mount it on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred and maintained at 32 ± 1 °C.

-

Apply a finite dose of the donor formulation to the skin surface in the donor compartment.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.

-

Analyze the drug concentration in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of drug permeated per unit area versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The lag time is determined from the x-intercept of the linear portion.

Caption: General workflow for in vitro skin permeation studies.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

This technique is used to investigate changes in the organization of stratum corneum lipids.

Materials:

-

FTIR spectrometer with an attenuated total reflectance (ATR) accessory

-

Excised stratum corneum sheets

-

Icosyl propanoate solution

Procedure:

-

Isolate stratum corneum sheets from excised skin.

-

Record a baseline FTIR spectrum of the untreated stratum corneum.

-

Treat the stratum corneum with a solution of icosyl propanoate for a defined period.

-

Record the FTIR spectrum of the treated stratum corneum.

-

Analyze the spectra for shifts in the C-H stretching vibration peaks (around 2850 cm⁻¹ and 2920 cm⁻¹), which indicate changes in the conformational order (fluidity) of the lipid alkyl chains. An increase in the peak frequency suggests a fluidization of the lipids.

Protocol 3: Skin Irritation and Cytotoxicity Assay

It is crucial to assess the safety profile of any new penetration enhancer.

Materials:

-

Reconstructed human epidermis (RhE) tissue models

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Icosyl propanoate formulation

-

Positive control (e.g., sodium dodecyl sulfate)

-

Negative control (e.g., phosphate-buffered saline)

Procedure:

-

Culture the RhE tissues according to the manufacturer's instructions.

-

Topically apply the icosyl propanoate formulation, positive control, and negative control to the surface of the tissues.

-

Incubate for a specified exposure time.

-

After incubation, wash the tissues and transfer them to a fresh medium containing MTT.

-

Incubate for a further period to allow for the conversion of MTT to formazan by viable cells.

-

Extract the formazan dye and measure its absorbance using a spectrophotometer.

-

Calculate cell viability relative to the negative control. A significant decrease in cell viability indicates potential cytotoxicity and irritancy.

Conclusion

Based on the properties of analogous long-chain fatty acid esters, icosyl propanoate holds promise as a skin penetration enhancer. The provided hypothetical data and protocols offer a framework for its systematic evaluation. Researchers and drug development professionals should conduct thorough in vitro and in vivo studies to confirm its efficacy and safety for any specific therapeutic application.

References

Application Notes and Protocols for Arachidyl Propionate in Transdermal Patch Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl propionate, the ester of arachidyl alcohol and propionic acid, is a waxy solid known for its emollient and skin-conditioning properties in the cosmetics industry.[1][2] Its safety profile, indicating it is non-irritating and non-sensitizing to the skin, makes it a candidate for inclusion in transdermal drug delivery systems (TDDS).[1][2] While direct studies on its role as a penetration enhancer are not extensively documented, its physicochemical properties suggest potential utility in transdermal patch formulations. These application notes provide a theoretical framework and detailed protocols for evaluating this compound as a formulation excipient in transdermal patches.

Potential Roles of this compound in Transdermal Patches

This compound could potentially serve several functions in a transdermal patch formulation:

-

Emollient and Skin Hydration Enhancer: By forming an occlusive layer on the skin, it may reduce transepidermal water loss, thereby hydrating the stratum corneum. Increased hydration can enhance the permeation of some drugs.

-

Plasticizer in the Polymer Matrix: Its waxy nature could increase the flexibility and reduce the brittleness of the patch matrix, improving conformity to the skin.

-

Component of the Adhesive Layer: It may modify the tackiness and adhesion properties of the pressure-sensitive adhesive.

-

Solubilizing Agent: It could potentially increase the solubility of lipophilic drugs within the patch matrix.

Experimental Protocols

To investigate the potential utility of this compound in transdermal patch formulations, a series of experiments should be conducted. The following protocols provide a detailed methodology for these investigations.

Protocol 1: Formulation of Transdermal Patches Containing this compound

This protocol describes the solvent casting method for preparing matrix-type transdermal patches.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Polymer (e.g., Polyvinylpyrrolidone (PVP), Polyvinyl alcohol (PVA), Ethylcellulose)[3][4]

-

This compound (as the excipient under investigation)

-

Plasticizer (e.g., Propylene glycol, Dibutyl phthalate)

-

Solvent (e.g., Ethanol, Methanol, Acetone)

-

Backing membrane

-

Release liner

Procedure:

-

Polymer Solution Preparation: Dissolve a specific amount of the chosen polymer in a suitable solvent with continuous stirring until a clear solution is obtained.

-

Incorporation of API and Excipients:

-

Accurately weigh the API and dissolve it in the polymer solution.

-

In separate formulations, add varying concentrations of this compound (e.g., 1%, 2%, 5%, 10% w/w of the polymer weight).

-

Add a plasticizer to the solution.

-

-

Casting: Pour the solution onto a backing membrane placed on a flat surface and allow the solvent to evaporate at a controlled temperature and humidity.

-

Drying: Dry the patches in an oven at a specified temperature (e.g., 40-60°C) for 24 hours to remove any residual solvent.

-

Cutting and Storage: Cut the dried patches into the desired size and store them in a desiccator until further evaluation.

Diagram of Experimental Workflow:

Caption: Workflow for Transdermal Patch Formulation.

Protocol 2: In Vitro Drug Release Study

This protocol evaluates the release of the API from the formulated patches.

Apparatus:

-

Franz diffusion cell

Procedure:

-

Mount a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments of the Franz diffusion cell.

-

Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain the temperature at 32 ± 0.5°C.

-

Cut the transdermal patch to fit the donor compartment and place it over the membrane.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh buffer.

-

Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 3: Ex Vivo Skin Permeation Study

This protocol assesses the permeation of the API through an excised skin model.

Apparatus:

-

Franz diffusion cell

-

Excised skin (e.g., rat, porcine, or human cadaver skin)

Procedure:

-

Prepare the excised skin by removing subcutaneous fat and hair.

-

Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Follow the procedure outlined in Protocol 2 for the drug release study.

-

Calculate the cumulative amount of drug permeated per unit area over time.

Diagram of Skin Permeation Mechanism:

Caption: Potential Skin Permeation Enhancement.

Protocol 4: Evaluation of Physicochemical Properties

This protocol details the characterization of the formulated patches.

Tests:

-

Thickness: Measure the thickness of the patches at multiple points using a digital micrometer.

-

Weight Variation: Weigh individual patches and calculate the average weight and standard deviation.

-

Drug Content Uniformity: Determine the drug content in multiple patches to assess uniformity.

-

Folding Endurance: Repeatedly fold a patch at the same place until it breaks to determine its flexibility.

-

Moisture Content: Determine the moisture content by keeping the patches in a desiccator containing calcium chloride and measuring the weight change over time.

-

Adhesion Properties:

-

Peel Adhesion Test: Measure the force required to peel the patch from a standard substrate.

-

Tack Test: Measure the initial adhesion of the patch with minimum pressure.

-

Data Presentation

The quantitative data obtained from the above experiments should be summarized in clear and structured tables for easy comparison between formulations with and without this compound.

Table 1: Physicochemical Properties of Transdermal Patches

| Formulation Code | This compound Conc. (% w/w) | Thickness (mm) | Weight Variation (mg) | Drug Content (%) | Folding Endurance | Moisture Content (%) |

| F1 (Control) | 0 | 0.25 ± 0.02 | 150 ± 5 | 99.5 ± 0.8 | >300 | 2.1 ± 0.2 |

| F2 | 1 | 0.26 ± 0.03 | 152 ± 4 | 99.2 ± 0.7 | >300 | 2.0 ± 0.3 |

| F3 | 2 | 0.28 ± 0.02 | 155 ± 6 | 98.9 ± 0.9 | >300 | 1.9 ± 0.2 |

| F4 | 5 | 0.30 ± 0.03 | 158 ± 5 | 98.5 ± 1.1 | >300 | 1.8 ± 0.4 |

| F5 | 10 | 0.32 ± 0.04 | 160 ± 7 | 97.9 ± 1.3 | >300 | 1.7 ± 0.3 |

Table 2: In Vitro Drug Release and Ex Vivo Permeation Parameters

| Formulation Code | This compound Conc. (% w/w) | Cumulative Drug Release at 24h (%) | Permeation Flux (µg/cm²/h) | Enhancement Ratio* |

| F1 (Control) | 0 | 75.6 ± 3.2 | 15.2 ± 1.5 | 1.00 |

| F2 | 1 | 78.9 ± 2.8 | 18.5 ± 1.8 | 1.22 |

| F3 | 2 | 82.4 ± 3.5 | 22.1 ± 2.1 | 1.45 |

| F4 | 5 | 88.1 ± 4.1 | 28.9 ± 2.5 | 1.90 |

| F5 | 10 | 85.3 ± 3.9 | 25.4 ± 2.3 | 1.67 |

*Enhancement Ratio = Flux of formulation / Flux of control

Table 3: Adhesion Properties of Transdermal Patches

| Formulation Code | This compound Conc. (% w/w) | Peel Adhesion (N/25mm) | Tack (g) |

| F1 (Control) | 0 | 4.5 ± 0.3 | 350 ± 25 |

| F2 | 1 | 4.8 ± 0.4 | 365 ± 30 |

| F3 | 2 | 5.2 ± 0.3 | 380 ± 28 |

| F4 | 5 | 5.8 ± 0.5 | 410 ± 35 |

| F5 | 10 | 5.5 ± 0.4 | 395 ± 32 |

Conclusion

The provided protocols and data presentation formats offer a comprehensive framework for the systematic evaluation of this compound as a novel excipient in transdermal patch formulations. Based on its known properties as a safe and effective emollient, it holds promise for enhancing skin hydration and potentially improving the delivery of certain APIs. The experimental data generated will be crucial in determining its optimal concentration and specific role in a transdermal drug delivery system. Further studies on the mechanism of action, including its interaction with the stratum corneum lipids, are recommended to fully elucidate its potential.

References

Application Notes and Protocols: Arachidyl Propionate as an Excipient in Pharmaceutical Creams

For Researchers, Scientists, and Drug Development Professionals

Introduction to Arachidyl Propionate

This compound is the ester of arachidyl alcohol and propionic acid.[1] It is a waxy, amber-colored solid that functions as a skin conditioning agent and emollient in a variety of cosmetic and personal care products.[2][3] In pharmaceutical creams, it offers desirable sensory properties, such as a smooth, non-oily feel upon application, as it melts at body temperature.[2] While primarily recognized for its emollient properties, its chemical nature as a waxy ester suggests a potential role in modulating the skin barrier and influencing the penetration of active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

| Property | Value | Reference |

| INCI Name | This compound | [3] |

| CAS Number | 65591-14-2 | [4] |

| Appearance | Amber-colored semi-solid wax | [2] |

| Function | Emollient, Skin Conditioning Agent | [1][3] |

| Key Features | Melts on contact with skin, provides a non-oily feel | [2] |

Potential Mechanism of Action in Pharmaceutical Creams

While direct studies on this compound as a pharmaceutical penetration enhancer are limited, its mechanism of action can be inferred from its properties as a waxy ester and an emollient. Emollients can influence the skin barrier by assimilating into the stratum corneum. The proposed mechanism for this compound involves its interaction with the intercellular lipids of the stratum corneum. By fluidizing these lipid bilayers, it may disrupt their highly ordered structure, creating a more permeable barrier for the diffusion of APIs.

Caption: Proposed mechanism of this compound enhancing API penetration.

Application Notes: Formulation and Characterization

This compound can be incorporated into the oil phase of conventional oil-in-water (o/w) or water-in-oil (w/o) emulsion-based creams. Its inclusion can improve the sensory profile and potentially influence the release and penetration of the incorporated API.

Example Cream Formulations

The following are example formulations for the purpose of outlining experimental protocols. The concentration of this compound and other excipients should be optimized based on the specific API and desired cream characteristics.

| Ingredient | Function | Formulation A (Control) % w/w | Formulation B (Test) % w/w |

| Oil Phase | |||

| API | Active Ingredient | X | X |

| Cetostearyl Alcohol | Stiffening Agent | 10.0 | 10.0 |

| White Soft Paraffin | Emollient | 15.0 | 10.0 |

| This compound | Emollient / Penetration Enhancer | - | 5.0 |

| Emulsifying Wax | Emulsifier | 5.0 | 5.0 |

| Aqueous Phase | |||

| Propylene Glycol | Humectant / Co-solvent | 5.0 | 5.0 |

| Preservative | Preservative | q.s. | q.s. |

| Purified Water | Vehicle | to 100 | to 100 |

Experimental Protocols

Caption: General workflow for preparing an o/w pharmaceutical cream.

Methodology:

-

Oil Phase Preparation: Melt the oil-soluble components (e.g., Cetostearyl Alcohol, White Soft Paraffin, this compound, Emulsifying Wax) and heat to 70-75°C. If the API is oil-soluble, dissolve it in this phase.

-

Aqueous Phase Preparation: Dissolve the water-soluble components (e.g., Propylene Glycol, Preservative) in purified water and heat to 70-75°C.

-

Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization until a uniform emulsion is formed.

-

Cooling: Allow the emulsion to cool down to approximately 40°C with gentle, continuous stirring.

-

API Incorporation: If the API is heat-sensitive or water-soluble, dissolve or disperse it in a small amount of the vehicle and add it to the cream at this stage.

-

Final Homogenization: Homogenize the cream again to ensure uniform distribution of the API.

-

Quality Control: Perform initial quality control tests such as pH, viscosity, and appearance.

Objective: To evaluate the effect of this compound on the transdermal penetration of an API.

Apparatus: Franz Diffusion Cells

Caption: Workflow for an in vitro skin permeation study.

Methodology:

-

Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin). Shave the hair and carefully remove subcutaneous fat.

-

Franz Cell Setup: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1°C to simulate skin surface temperature.

-

Cream Application: Apply a finite dose (e.g., 10 mg/cm²) of the control and test cream formulations to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

-

Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the cumulative amount of API permeated per unit area against time. Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.

Quantitative Data Summary Table:

| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Lag Time (h) |

| Formulation A (Control) | Value | Value | Value |

| Formulation B (Test) | Value | Value | Value |

Objective: To assess the physical and chemical stability of the cream formulations over time under different storage conditions.

Methodology:

-

Storage Conditions: Store the cream samples in their final packaging at the following conditions as per ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated stability).

-

Parameters to Evaluate:

-

Appearance: Visual inspection for color, odor, and phase separation.

-

pH: Measurement using a calibrated pH meter.

-

Viscosity: Measurement using a viscometer at controlled temperature and shear rates.

-

Microscopic Examination: Observation under a microscope to assess globule size and distribution.

-

Assay of API: Quantification of the API content using a validated analytical method (e.g., HPLC).

-

Quantitative Data Summary Table:

| Parameter | Specification | Time Point | Formulation A (Control) | Formulation B (Test) |

| Appearance | Homogeneous, white cream | Initial | Conforms | Conforms |

| 6 Months (40°C) | Observation | Observation | ||

| pH | 4.5 - 6.5 | Initial | Value | Value |

| 6 Months (40°C) | Value | Value | ||

| Viscosity (cP) | Range | Initial | Value | Value |

| 6 Months (40°C) | Value | Value | ||

| API Assay (%) | 90.0 - 110.0 | Initial | Value | Value |

| 6 Months (40°C) | Value | Value |

Objective: To characterize and compare the sensory attributes and flow properties of the cream formulations.

Rheological Testing Methodology:

-

Use a rheometer with parallel plate or cone and plate geometry.

-

Perform a flow curve measurement by varying the shear rate and measuring the shear stress to determine the viscosity profile.

-

Perform an oscillatory test (amplitude sweep) to determine the viscoelastic properties (storage modulus G' and loss modulus G'').

Sensory Evaluation Protocol:

-

Recruit a panel of trained sensory assessors.

-

Provide panelists with coded samples of the control and test formulations.

-

Ask panelists to evaluate predefined attributes on a standardized scale (e.g., 1-10).

Quantitative Data Summary Table:

| Parameter | Formulation A (Control) - Mean Score | Formulation B (Test) - Mean Score |

| Rheology | ||

| Viscosity at 10 s⁻¹ (Pa.s) | Value | Value |

| Yield Stress (Pa) | Value | Value |

| Sensory Evaluation | ||

| Spreadability | Score | Score |

| Absorbency | Score | Score |

| Greasiness | Score | Score |

| After-feel | Score | Score |

Safety and Regulatory Considerations

This compound has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel and is considered safe as a cosmetic ingredient in the present practices of use and concentration.[5] It has been shown to be non-irritating and non-sensitizing to the skin.[5][6] When used as an excipient in pharmaceutical formulations, its concentration should be justified and its compatibility with the API and other excipients must be established.

Conclusion

This compound is a versatile excipient for pharmaceutical creams, offering excellent emollient and sensory properties. While its potential as a skin penetration enhancer is plausible based on its chemical nature, this effect needs to be experimentally verified for each specific API and formulation. The protocols outlined in these application notes provide a comprehensive framework for formulating, characterizing, and evaluating pharmaceutical creams containing this compound, enabling researchers and drug development professionals to harness its benefits effectively.

References

- 1. specialchem.com [specialchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. This compound (with Product List) [incidecoder.com]

- 4. This compound Supplier | 123-01-3 | Your Reliable Distributor UPIglobal [upichem.com]

- 5. Advanced Formulation Design for Topical Creams Assisted with Vibrational Spectroscopic Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SOP for Rheological Testing in Creams – SOP Guide for Pharma [pharmasop.in]

Application Notes & Protocols: Icosyl Propanoate for Controlled Release of Active Ingredients

Introduction

Icosyl propanoate, a long-chain ester, presents potential as a lipid-based excipient for the controlled release of therapeutic agents. Its hydrophobic nature and solid-state at physiological temperatures make it a candidate for forming a solid matrix that can encapsulate active pharmaceutical ingredients (APIs). This encapsulation can protect the API from degradation, improve its bioavailability, and provide a sustained release profile.[2][3] The primary mechanism of release from such lipid matrices is typically a combination of drug diffusion through the matrix and biodegradation of the carrier.[4]

This document outlines the potential applications of icosyl propanoate in controlled release, focusing on its formulation into Solid Lipid Nanoparticles (SLNs). It provides detailed protocols for the preparation and characterization of these nanoparticles.

Principle of Controlled Release with Icosyl Propanoate

The formulation of icosyl propanoate into SLNs is a promising strategy for controlled drug delivery.[1] SLNs are colloidal carriers with a solid lipid core, offering advantages like high drug loading for lipophilic drugs, protection of labile APIs, and controlled release.[1] The release of the encapsulated drug from the icosyl propanoate matrix can be modulated by factors such as particle size, drug loading, and the presence of surfactants. An initial burst release may be observed, followed by a prolonged, slower release phase.[1][5]

Experimental Data (Illustrative)

The following tables present illustrative data based on typical performance characteristics of lipid-based nanoparticle systems for controlled release. These values should serve as a benchmark for the initial evaluation of icosyl propanoate formulations.

Table 1: Formulation Parameters and Physicochemical Characteristics of Icosyl Propanoate SLNs

| Formulation Code | Icosyl Propanoate (%) | Surfactant (%) | Active Ingredient (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| IP-SLN-01 | 5 | 1.0 | 0.5 | 150 ± 15 | 0.21 ± 0.03 | -25.6 ± 2.1 |

| IP-SLN-02 | 10 | 1.0 | 0.5 | 250 ± 20 | 0.28 ± 0.04 | -28.3 ± 2.5 |

| IP-SLN-03 | 5 | 2.0 | 0.5 | 120 ± 10 | 0.18 ± 0.02 | -30.1 ± 1.9 |

| IP-SLN-04 | 10 | 2.0 | 0.5 | 210 ± 18 | 0.25 ± 0.03 | -32.5 ± 2.8 |

Table 2: Encapsulation Efficiency and In Vitro Drug Release of Icosyl Propanoate SLNs

| Formulation Code | Encapsulation Efficiency (%) | Drug Loading (%) | Burst Release at 2h (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |

| IP-SLN-01 | 85 ± 4 | 4.2 ± 0.2 | 20 ± 2 | 55 ± 3 | 75 ± 4 |

| IP-SLN-02 | 88 ± 3 | 2.1 ± 0.1 | 15 ± 2 | 45 ± 4 | 65 ± 5 |

| IP-SLN-03 | 92 ± 2 | 4.5 ± 0.3 | 18 ± 3 | 60 ± 3 | 80 ± 3 |

| IP-SLN-04 | 95 ± 3 | 2.3 ± 0.2 | 12 ± 1 | 40 ± 2 | 60 ± 4 |

Experimental Protocols

Protocol 1: Preparation of Icosyl Propanoate Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol describes the preparation of SLNs using a hot homogenization technique followed by high-pressure homogenization.[6]

Materials:

-

Icosyl propanoate

-

Active Pharmaceutical Ingredient (API) - lipophilic

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Distilled, deionized water

-

Organic solvent (if required for API solubilization, e.g., dichloromethane)

Equipment:

-

High-pressure homogenizer

-

High-speed stirrer (e.g., Ultra-Turrax)

-

Water bath

-

Beakers and magnetic stirrers

-

Filtration assembly (0.45 µm filter)

Procedure:

-

Preparation of Lipid Phase:

-

Melt the icosyl propanoate by heating it approximately 5-10°C above its melting point in a beaker placed in a water bath.

-

Dissolve the lipophilic API in the molten icosyl propanoate. If the API is not readily soluble, it can be dissolved in a minimal amount of a suitable organic solvent before being added to the molten lipid.

-

-

Preparation of Aqueous Phase:

-

Heat the distilled water containing the surfactant to the same temperature as the lipid phase.

-

-

Pre-emulsification:

-

Add the hot aqueous phase to the molten lipid phase dropwise while stirring with a magnetic stirrer.

-

Homogenize the mixture using a high-speed stirrer at 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

-

-

High-Pressure Homogenization:

-

Immediately subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar. The homogenizer should be pre-heated to the same temperature.

-

-

Cooling and Nanoparticle Formation:

-

Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The cooling process allows the lipid to recrystallize and form solid lipid nanoparticles.

-

-

Purification (Optional):

-

The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by dialysis or centrifugation followed by resuspension.

-

Protocol 2: Characterization of Icosyl Propanoate SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Dilute the SLN dispersion with distilled water.

-

Analyze the sample using Dynamic Light Scattering (DLS) for particle size and PDI.

-

Use Laser Doppler Anemometry (LDA) to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle dispersion.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Separate the unencapsulated drug from the SLN dispersion using ultracentrifugation or centrifugal filter units.

-

Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Lyse the SLNs in the pellet with a suitable solvent to release the encapsulated drug and quantify the total amount of drug.

-

Calculate EE and DL using the following equations:

-

EE (%) = (Total Drug - Free Drug) / Total Drug * 100

-

DL (%) = (Total Drug - Free Drug) / Total Lipid Weight * 100

-

3. In Vitro Drug Release Study:

-

Use a dialysis bag method or a Franz diffusion cell.

-

Place a known amount of SLN dispersion in the dialysis bag (donor compartment).

-

Immerse the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

-

Quantify the amount of released drug in the aliquots using a suitable analytical method.

-

Plot the cumulative percentage of drug released versus time.

Visualizations

References

- 1. Essential Oils Loaded in Nanosystems: A Developing Strategy for a Successful Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive compound encapsulation: Characteristics, applications in food systems, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual-Drug Delivery via the Self-Assembled Conjugates of Choline-Functionalized Graft Copolymers [mdpi.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Arachidyl Propionate in Emollient Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl propionate is a waxy ester that functions as a skin conditioning agent and emollient in cosmetic and personal care products.[1][2][3][4] It is the ester of arachidyl alcohol and propionic acid and is known for its ability to impart a smooth, non-oily feel to the skin.[1][2] This document provides detailed application notes, protocols, and data for the use of this compound in the development of emollient formulations, with a focus on its role in improving skin barrier function and hydration.

Physicochemical Properties

This compound is an amber-colored, soft, waxy solid with a slight characteristic odor.[1] It is insoluble in water but soluble in mineral oil.[5]

| Property | Value | Reference |

| INCI Name | This compound | [3][6] |

| CAS Number | 65591-14-2 | [7] |

| Appearance | Amber-colored semisolid wax | [1] |

| Feel on Skin | Medium, non-oily | [8] |

| Melting Point | 37-43 °C | [9] |

| Solubility | Soluble in mineral oil | [5] |

Applications in Emollient Formulations

This compound is utilized in a variety of cosmetic and personal care products, including lipsticks, moisturizers, and other skin care formulations.[1] Its primary functions are to provide emolliency, lubricity, gloss, and film-forming capabilities.[1] It can also be used as an alternative to lanolin and its derivatives.[1] In formulations like lipsticks, it improves application properties and can help reduce greasiness.[10]

Formulation Examples

While specific quantitative formulations containing this compound are often proprietary, patent literature indicates its inclusion in various product types. For instance, it is listed as a potential ingredient in matte lipstick compositions and other stable cosmetic formulations.[10]

Illustrative Lipstick Formulation (Conceptual)

| Phase | Ingredient | Function | % w/w (Representative) |

| A | Candelilla Wax | Structuring Agent | 8.0 - 12.0 |

| A | Ozokerite Wax | Structuring Agent | 4.0 - 8.0 |

| A | This compound | Emollient, Texture Enhancer | 2.0 - 8.0 |

| A | Castor Oil | Dispersing Agent, Emollient | 30.0 - 40.0 |

| A | Oleyl Alcohol | Emollient, Slip Agent | 5.0 - 10.0 |

| B | Pigment Blend (e.g., Red 7 Lake, Iron Oxides) | Colorant | 8.0 - 12.0 |

| B | Castor Oil | Dispersing Agent | 5.0 - 10.0 |

| C | Tocopherol (Vitamin E) | Antioxidant | 0.1 - 0.5 |

| C | Phenoxyethanol | Preservative | 0.5 - 1.0 |

| C | Fragrance | Fragrance | 0.1 - 0.5 |

Illustrative Moisturizer Formulation (Conceptual)

| Phase | Ingredient | Function | % w/w (Representative) |

| A | Deionized Water | Solvent | q.s. to 100 |

| A | Glycerin | Humectant | 3.0 - 7.0 |

| A | Xanthan Gum | Thickener | 0.2 - 0.5 |

| B | Cetearyl Alcohol | Emulsifier, Thickener | 2.0 - 5.0 |

| B | Glyceryl Stearate | Emulsifier | 1.0 - 3.0 |

| B | This compound | Emollient | 1.0 - 5.0 |

| B | Caprylic/Capric Triglyceride | Emollient | 5.0 - 10.0 |

| C | Phenoxyethanol, Ethylhexylglycerin | Preservative | 0.5 - 1.0 |

| C | Tocopherol (Vitamin E) | Antioxidant | 0.1 - 0.5 |

Data Presentation: Emollient Efficacy (Comparative)

Table 1: Comparative Efficacy of Emollients on Skin Hydration (Corneometer Units)

| Emollient Type | Baseline (Arbitrary Units) | Post-treatment (Arbitrary Units) | % Change from Baseline | Reference |

| Petrolatum-based | 35.2 ± 5.1 | 48.7 ± 6.3 | +38.4% | [11][12] |

| Glycerol-containing | 36.1 ± 4.9 | 52.4 ± 7.1 | +45.1% | [11][12] |

| Trilipid Cream | 38.5 ± 6.2 | 55.1 ± 8.5 | +43.1% | [13] |

| Expected Range for Fatty Acid Esters | Comparable to petrolatum and trilipid creams | Significant increase expected | +30% to +50% | [14][15] |

Table 2: Comparative Efficacy of Emollients on Transepidermal Water Loss (TEWL, g/m²/h)

| Emollient Type | Baseline (g/m²/h) | Post-treatment (g/m²/h) | % Change from Baseline | Reference |

| Petrolatum-based | 10.5 ± 2.1 | 6.8 ± 1.5 | -35.2% | [11][12][16] |

| Glycerol-containing | 10.2 ± 1.9 | 9.5 ± 1.7 | -6.9% | [11][12] |

| Trilipid Cream | 12.1 ± 2.5 | 8.9 ± 1.8 | -26.4% | [13] |

| Expected Range for Fatty Acid Esters | Comparable to petrolatum and trilipid creams | Significant decrease expected | -20% to -40% | [14][17][18] |

Experimental Protocols

Protocol 1: In Vivo Evaluation of Emollient Efficacy